molecular formula C10H18N2O3 B1469274 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1339454-01-1

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469274
M. Wt: 214.26 g/mol
InChI Key: FRQOKEHQMXNBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the empirical formula C11H20N2O4 . It is a unique chemical that is used in early discovery research .


Molecular Structure Analysis

The molecular structure of “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is represented by the SMILES string CC(C)(C)OC(N1CC(C1)C(OC)=O)=O . This indicates that the compound contains a tert-butyl group, a carbamoyl group, and an azetidine ring, among other functional groups .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 244.29 . The InChI key for this compound is RPCWHOFDACENQM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Applications in Peptide Research

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid is used in the synthesis of various azetidine analogs. Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids with heteroatomic side chains, which can serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Role in Medicinal Chemistry

Azetidines, including derivatives of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are key components in pharmaceutical compounds. Ji, Wojtas, and Lopchuk (2018) reported an improved synthesis method for protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry, leading to a series of valuable azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Impact on Protein Synthesis and Function

Azetidine-2-carboxylic acid, a related compound, has been studied for its effects on protein synthesis and function. Rubenstein et al. (2006) explored its presence in garden beets and its potential misincorporation into proteins in place of proline, impacting protein folding and function (Rubenstein et al., 2006).

Bioactivity and Receptor Modulation

Azetidine derivatives, including those related to 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, have been investigated for their bioactivity, particularly in modulating receptors. Kozikowski et al. (1990) synthesized azetidine-2,4-dicarboxylic acid derivatives and examined their ability to modulate the N-methyl-D-aspartate receptor, impacting calcium uptake in cerebellar granule cells (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).

Use in Agricultural Research

The compound's analog, Azetidine-2-carboxylic acid, is also used in agricultural research. Pitman et al. (1977) studied its effects on ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of azetidine derivatives, such as 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are crucial for creating novel compounds with potential biological and pharmaceutical applications. Mangelinckx et al. (2005) developed an efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates, expanding the range of functionalized azetidines available for further research (Mangelinckx, Boeykens, Vliegen, Van Der Eycken, & De Kimpe, 2005).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQOKEHQMXNBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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